molecular formula C10H10BrFO3 B1381716 2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid CAS No. 1680208-46-1

2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid

Cat. No.: B1381716
CAS No.: 1680208-46-1
M. Wt: 277.09 g/mol
InChI Key: JXWJBORRTCNAJR-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid is an organic compound characterized by the presence of a bromine and fluorine atom on a phenoxy ring, attached to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid typically involves the reaction of 3-bromo-4-fluorophenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.

    Oxidation and Reduction: The phenoxy ring can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution: Formation of derivatives with different substituents on the phenoxy ring.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of reduced phenolic compounds.

    Esterification: Formation of esters with varying alkyl groups.

Scientific Research Applications

2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: Employed in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorophenoxyacetic acid
  • 4-[(3-Bromo-4-fluorophenoxy)methyl]-3-fluorobenzoic acid
  • 2-Fluoro-3-bromopyridine

Uniqueness

2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid is unique due to the specific arrangement of bromine and fluorine atoms on the phenoxy ring, combined with the methylpropanoic acid moiety. This unique structure imparts distinct chemical properties, such as reactivity and binding affinity, which can be advantageous in various applications compared to similar compounds.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-10(2,9(13)14)15-6-3-4-8(12)7(11)5-6/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWJBORRTCNAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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